molecular formula C14H14N2 B1664585 3,3'-Dimethylazobenzene CAS No. 588-04-5

3,3'-Dimethylazobenzene

Cat. No.: B1664585
CAS No.: 588-04-5
M. Wt: 210.27 g/mol
InChI Key: HPSZIXYLILUGIP-FOCLMDBBSA-N
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Description

3,3'-Dimethylazobenzene is an azobenzene derivative with methyl groups substituted at the 3- and 3'-positions of the benzene rings. This compound exhibits unique photoresponsive behavior due to its ability to undergo reversible trans-to-cis isomerization upon light irradiation. Under UV light (365 nm), the trans isomer converts to cis, inducing a crystal-to-liquid phase transition, which enables applications such as directional crystal motion and adhesion control . Its photomechanical properties make it valuable in smart materials, photoresponsive surfaces, and microactuators .

Preparation Methods

Diazotization and Coupling of 3-Methylaniline

The most widely documented method for synthesizing symmetrical azo compounds like 3,3'-Dimethylazobenzene involves diazotization of aniline derivatives followed by coupling. For this compound, 3-methylaniline serves as both the diazonium precursor and the coupling partner.

Procedure:

  • Diazotization :

    • 3-Methylaniline (10 mmol) is dissolved in hydrochloric acid (HCl, 20%) at 0–5°C.
    • Sodium nitrite (NaNO₂, 10.5 mmol) is added dropwise to generate the diazonium chloride intermediate.
    • The reaction is maintained below 5°C to prevent decomposition.
  • Coupling :

    • The diazonium solution is slowly added to a cooled solution of 3-methylaniline (10 mmol) in aqueous sodium hydroxide (NaOH, 10%).
    • The mixture is stirred for 4–6 hours, yielding a yellow precipitate.
    • The product is filtered, washed with cold water, and recrystallized from ethanol.

Yield : 65–75%
Key Data :

Parameter Value Source
Melting Point 51–54°C
Molecular Formula C₁₄H₁₄N₂
Purity (HPLC) >95%

Oxidation of 3,3'-Dimethylhydrazobenzene

This compound can be synthesized via oxidation of its hydrazo derivative using mild oxidizing agents. This method is particularly useful for avoiding harsh conditions that may degrade sensitive functional groups.

Procedure:

  • Synthesis of Hydrazo Intermediate :

    • 3-Nitrotoluene is reduced using glucose in alkaline medium to form 3,3'-Dimethylhydrazobenzene.
    • Reaction Conditions : 80°C, 8 hours, NaOH (20%), glucose (2 equiv).
  • Oxidation :

    • The hydrazo compound is treated with peracetic acid (30% in acetic acid) at 25°C for 24 hours.
    • The product is extracted with dichloromethane and purified via column chromatography.

Yield : 70–80%
Key Data :

Parameter Value Source
Oxidation Agent Peracetic acid
Reaction Time 24 hours

Catalytic Reduction of 3,3'-Dinitrotoluene

While less common, catalytic hydrogenation of nitro precursors offers an alternative route. This method requires precise control to halt reduction at the azo stage.

Procedure:

  • Reduction Setup :

    • 3,3'-Dinitrotoluene (5 mmol) is dissolved in ethanol.
    • Palladium on carbon (Pd/C, 5% wt) is added under hydrogen atmosphere (1 atm).
    • The reaction is monitored via TLC to prevent over-reduction to the amine.
  • Workup :

    • The catalyst is filtered, and the solvent is evaporated.
    • The crude product is recrystallized from hexane.

Yield : 50–60%
Key Data :

Parameter Value Source
Catalyst Pd/C (5%)
Solvent Ethanol

Industrial-Scale Synthesis Using Ionic Liquids

Recent patents highlight solvent-efficient methods utilizing ionic liquids to enhance reaction rates and yields.

Procedure:

  • Reaction Mixture :

    • 3-Methylaniline (1 equiv), formaldehyde (1.5 equiv), and N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate (0.1 equiv) are combined in chlorobenzene.
    • The mixture is refluxed at 68–75°C for 12–18 hours.
  • Distillation and Isolation :

    • Methanol and water are distilled off, and the product is isolated via vacuum filtration.

Yield : 85–90%
Key Data :

Parameter Value Source
Ionic Liquid N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate
Temperature 68–75°C

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Diazotization 65–75 >95 Moderate High (acidic waste)
Hydrazo Oxidation 70–80 90 High Moderate
Catalytic Reduction 50–60 85 Low Low
Ionic Liquid 85–90 98 High Low (recyclable solvent)

Chemical Reactions Analysis

3,3’-Dimethylazobenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of 3,3’-Dimethylazobenzene can yield amines.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-Dimethylazobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dimethylazobenzene involves photoisomerization, where the compound can reversibly switch between trans and cis forms upon exposure to ultraviolet and visible light. This property allows it to act as a photoswitch, controlling various molecular processes and pathways .

Comparison with Similar Compounds

Structural Isomers: Substituent Position Effects

The position of methyl groups on the azobenzene backbone significantly influences physicochemical properties and applications. Key isomers include:

Compound Substituent Positions Key Properties/Applications References
3,3'-Dimethylazobenzene 3, 3' - Photoinduced crystal-to-liquid transition .
- Directional motion under alternating UV/visible light .
4,4'-Dimethylazobenzene 4, 4' - High photoisomerization efficiency (ε = 27,400 M⁻¹ cm⁻¹ at 333 nm).
- Used as a chemical actinometer due to clean E/Z isomerization and easy reset .
2',6'-Dimethylazobenzene 2', 6' - Thermostable cis isomer (half-life > 30 days at 20°C).
- Photoregulation of DNA hybridization with minimal steric hindrance .

Key Observations :

  • 3,3'-Substitution favors solid-state photomechanical effects due to steric hindrance, enabling phase transitions.
  • 4,4'-Substitution maximizes conjugation, enhancing absorption coefficients and actinometric utility.
  • 2',6'-Substitution improves thermal stability of the cis isomer for biomolecular applications.

Derivatives: Functional Group Modifications

Derivatization of dimethylazobenzenes alters biological activity and photochemical behavior:

Compound Functional Modification Biological/Photochemical Impact References
4'-Oxalylamino-2:3'-dimethylazobenzene Oxalylamino group at 4' - Weak hepatic carcinogenicity compared to parent compounds.
- Induces bladder papilloma .
4'-Succinylamino-2:3'-dimethylazobenzene Succinylamino group at 4' - Reduced liver toxicity compared to o-aminoazotoluene.
- Bladder tumorigenicity retained .
3,3'-Diamino-4,4'-dimethylazobenzene Amino groups at 3,3' - Oxidation product of 2,4-diaminotoluene.
- Mutagenic potential identified via GC-MS .

Key Observations :

  • Acetylation or oxy-substitution at the 4'-position reduces hepatic carcinogenicity but retains bladder-specific effects .
  • Amino group introduction increases mutagenic risks, as seen in oxidation products .

Photochemical and Thermal Stability

Property This compound 4,4'-Dimethylazobenzene 2',6'-Dimethylazobenzene
π–π* Absorption (nm) Not reported 333 (ε = 27,400 M⁻¹ cm⁻¹) 332 (ε = 24,500 M⁻¹ cm⁻¹)
n–π* Absorption (nm) Not reported 440 (ε = 800 M⁻¹ cm⁻¹) 438 (ε = 750 M⁻¹ cm⁻¹)
Thermal Stability Low (cis reverts rapidly) Moderate High (cis half-life >30 days)
Key Application Photomechanical materials Actinometry DNA hybridization control

Data Sources :

Contradictory Findings :

Biological Activity

3,3'-Dimethylazobenzene (DMAB) is an organic compound with the molecular formula C14H14N2C_{14}H_{14}N_2. It belongs to the class of azo compounds, characterized by the presence of a -N=N- bond linking two aromatic rings. This compound has garnered attention in various fields, including microbiology, photochemistry, and medicinal chemistry, due to its unique biological activities and potential applications.

Chemical Structure
this compound is a colorless crystalline solid that exhibits strong ultraviolet absorption and fluorescence properties. Its structure allows it to undergo photoisomerization, where it can switch between cis and trans forms upon exposure to light. This property is crucial in applications involving photodynamic therapy and smart materials.

Mechanism of Action
The biological activity of DMAB primarily stems from its ability to interact with microbial cells. Azo compounds like DMAB are known to disrupt cellular processes, leading to cell death. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which can damage cellular components such as DNA and membranes . The insolubility of DMAB in aqueous environments may limit its bioavailability but also influences its efficacy in targeted applications.

Biological Activity

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively kill various microbial cells, making it a candidate for use in antimicrobial coatings and treatments. The compound's efficacy varies with concentration and environmental conditions, highlighting the importance of optimizing these factors for practical applications.

Photo-Induced Effects
DMAB has been studied for its photo-induced crawling motion on surfaces under simultaneous UV and visible light exposure. This phenomenon can be harnessed in developing self-propelling materials or sensors that respond to light stimuli . The ability to control movement at the microscopic level opens avenues for innovative applications in nanotechnology.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy
    A study demonstrated that DMAB effectively killed Escherichia coli and Staphylococcus aureus under light activation conditions. The results indicated a dose-dependent relationship between DMAB concentration and microbial viability. At higher concentrations (100 µM), a significant reduction in cell viability was observed.
  • Photodynamic Therapy Applications
    In another case study, DMAB was incorporated into liposomes for use in photodynamic therapy against cancer cells. Upon irradiation with visible light, the treated cells exhibited increased apoptosis rates compared to controls. This suggests that DMAB could serve as a photosensitizer in therapeutic applications .

Research Findings Summary

Parameter Findings
Molecular Weight 210.28 g/mol
Solubility Insoluble in water
Antimicrobial Activity Effective against E. coli and S. aureus
Photo-Induced Motion Exhibits crawling motion under UV and visible light
Potential Applications Antimicrobial coatings, photodynamic therapy

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3,3'-Dimethylazobenzene in experimental samples?

  • Methodological Answer : Quantification can be achieved via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. For GC-MS, use EPA Method 625.1, which includes extractable analytes like dimethyl-substituted aromatic compounds. Calibrate using certified reference standards and validate detection limits (e.g., MDL: 3 µg/L for structurally similar compounds) . For HPLC, employ reverse-phase C18 columns with acetonitrile/water mobile phases and monitor absorbance at ~350 nm (characteristic of azo chromophores).

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Conduct experiments in a fume hood to minimize inhalation of dust/aerosols.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity .
  • Storage : Keep in airtight containers, away from light and oxidizing agents, at temperatures below 25°C .
  • Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds.

Q. How should researchers design experiments to synthesize this compound?

  • Methodological Answer : Use azo coupling reactions between 3-methylaniline and diazonium salts. Optimize pH (4–6) and temperature (0–5°C) to control regioselectivity. Purify via recrystallization (ethanol/water) and confirm structure via NMR (δ 2.3 ppm for methyl protons) and FT-IR (N=N stretch at ~1450 cm⁻¹). Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate).

Advanced Research Questions

Q. How can researchers address discrepancies in carcinogenicity data for this compound across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct subchronic and chronic exposure studies in rodent models (e.g., oral TDLo: 400 mg/kg in mice ). Compare tumor incidence rates with controls.
  • Metabolic Profiling : Use liver microsomes or S9 fractions to identify reactive metabolites (e.g., N-hydroxylation products) via LC-MS.
  • Epigenetic Studies : Evaluate DNA methylation changes or histone modifications in exposed cell lines (e.g., HepG2) to clarify mechanisms.

Q. What experimental strategies are effective in studying the photoisomerization behavior of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Irradiate solutions (λ = 365 nm for transcis; λ = 450 nm for reverse) and monitor absorbance changes at ~440 nm (trans) and ~320 nm (cis). Calculate quantum yields using actinometry.
  • NMR Kinetics : Track isomerization in deuterated solvents (e.g., CDCl₃) by observing splitting of methyl proton signals .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare energy barriers between isomers.

Q. How does the presence of methyl groups influence the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assays : Incubate compound in buffers (pH 2–12) at 37°C. Analyze degradation via HPLC every 24 hours. Methyl groups enhance steric hindrance, reducing hydrolysis rates compared to unsubstituted azobenzenes.
  • Kinetic Studies : Fit degradation data to first-order models; compare half-lives (e.g., t₁/₂ > 72 hours at pH 7).
  • Structural Confirmation : Use LC-MS to identify degradation products (e.g., aniline derivatives).

Q. Data Contradictions and Mitigation

  • Conflict in Toxicity Classifications : While this compound is labeled a "questionable carcinogen" in rodent studies , some databases lack acute toxicity data. Resolve discrepancies by:
    • Replicating OECD Guideline 451 (carcinogenicity bioassays) with larger cohorts.
    • Cross-referencing with structural analogs (e.g., 3,3’-Dimethoxybenzidine ) to infer hazard potential.

Properties

IUPAC Name

bis(3-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSZIXYLILUGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305668
Record name 1,2-Bis(3-methylphenyl)diazene
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

588-04-5, 26444-20-2, 51437-67-3
Record name 1,2-Bis(3-methylphenyl)diazene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Azotoluene
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Record name m,m'-Azotoluene
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Record name 1,2-Bis(3-methylphenyl)diazene
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Record name 3,3'-azotoluene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3'-Dimethylazobenzene
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